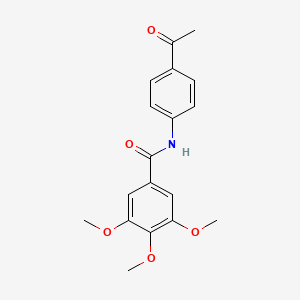
6-Bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16BrNO3 and a molecular weight of 386.24 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions .
The reaction conditions often include the use of solvents like methanol and the addition of concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to other substituents, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different groups at the bromine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate and nitric acid are commonly used oxidizing agents.
Reduction: Palladium catalysts and hydrogen gas are often employed for reduction reactions.
Substitution: Sodium azide and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties .
Aplicaciones Científicas De Investigación
6-Bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
- 6-Bromo-2-phenylquinoline-4-carboxylic acid
- 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid
Uniqueness
6-Bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific propoxyphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C19H16BrNO3 |
|---|---|
Peso molecular |
386.2 g/mol |
Nombre IUPAC |
6-bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H16BrNO3/c1-2-9-24-14-6-3-12(4-7-14)18-11-16(19(22)23)15-10-13(20)5-8-17(15)21-18/h3-8,10-11H,2,9H2,1H3,(H,22,23) |
Clave InChI |
JKYDOMJDYPIFSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14951656.png)


![Methyl 4-(4-fluorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14951677.png)
![1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B14951678.png)
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14951686.png)
![Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate](/img/structure/B14951700.png)
![Methyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14951710.png)
![N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B14951724.png)





